molecular formula C9H10N2 B1390161 5-methyl-1H-indol-7-amine CAS No. 90868-10-3

5-methyl-1H-indol-7-amine

Cat. No.: B1390161
CAS No.: 90868-10-3
M. Wt: 146.19 g/mol
InChI Key: HQSATDSAMSJYHQ-UHFFFAOYSA-N
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Description

5-methyl-1H-indol-7-amine (CAS 90868-10-3) is a high-purity, simple indole derivative with a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol. This compound, characterized by a methyl group at the 5-position and an amine group at the 7-position of the indole ring, serves as a privileged scaffold in contemporary drug discovery and organic synthesis . The indole nucleus is of paramount importance in medicinal chemistry due to its presence in a vast number of biologically active compounds and its ability to mimic the structure of protein components . Indole derivatives, including this compound, are extensively investigated for their wide spectrum of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties . Recent research on novel indole derivatives containing α-aminophosphonate moieties has demonstrated moderate to high antitumor activities in vitro against human cancer cell lines, such as hepatoma (HepG2) and gastric cancer (MGC-803) cells, with some compounds exhibiting superior inhibitory activity compared to 5-fluorouracil . This highlights the significant potential of the indole scaffold in oncology drug development. As a key chemical building block , this compound provides versatile reactive sites for further chemical modification. Its functional groups allow for the construction of diverse molecular architectures, making it a valuable intermediate for synthesizing more complex molecules and libraries for high-throughput screening against various biological targets . Handling and Storage: This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSATDSAMSJYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methyl 1h Indol 7 Amine and Its Functionalized Analogues

Classical Indole (B1671886) Synthesis Reagents and Conditions Relevant to 5-Methyl-1H-indol-7-amine Scaffold

The construction of the indole nucleus has been a subject of intense research for over a century, leading to a variety of named reactions. These classical methods offer diverse pathways to the indole core, each with specific advantages and limitations regarding substrate scope, regioselectivity, and functional group tolerance. Their application to a substituted target like this compound hinges on the availability of appropriately substituted starting materials and the compatibility of the reaction conditions with the desired functional groups.

Discovered in 1883 by Emil Fischer, this reaction is one of the oldest and most reliable methods for indole synthesis. wikipedia.orgtcichemicals.com The process involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, which proceeds through a phenylhydrazone intermediate. wikipedia.orgthermofisher.com

The core of the Fischer indole synthesis is the intramolecular cyclization and rearrangement of the phenylhydrazone. The reaction is typically promoted by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org For the synthesis of the this compound scaffold, the key starting material would be (4-methyl-2-aminophenyl)hydrazine. A significant limitation of the Fischer method can be the availability of the required substituted aryl hydrazine (B178648) precursors. rsc.org

Modern adaptations have expanded the scope of this reaction. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary intermediate in situ. wikipedia.org Additionally, a three-component approach has been developed, starting from nitriles, organometallic reagents, and arylhydrazine salts to form the indole in a one-pot process. nih.gov

Table 1: General Reagents and Conditions for Fischer Indole Synthesis

ComponentExamplesPurpose
Aryl Hydrazine (4-methyl-2-aminophenyl)hydrazine (hypothetical)Provides the benzene (B151609) ring and N1 atom
Carbonyl Compound Aldehydes, KetonesForms the pyrrole (B145914) ring
Catalyst Brønsted acids (HCl, H₂SO₄, PPA), Lewis acids (ZnCl₂, BF₃)Promotes hydrazone formation and cyclization
Solvent Alcohols, Acetic acid, TolueneReaction medium

The Leimgruber-Batcho synthesis provides a highly efficient and versatile route to indoles, particularly those unsubstituted at the 2- and 3-positions. clockss.org This method has become a popular alternative to the Fischer synthesis, largely due to the ready availability of ortho-nitrotoluene starting materials and the mild reaction conditions employed. wikipedia.org

The synthesis proceeds in two main steps:

Enamine Formation: An o-nitrotoluene is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often with pyrrolidine (B122466) as a catalyst, to form a β-nitroenamine. wikipedia.orgresearchgate.net The extended conjugation of these intermediates often results in intensely colored compounds. wikipedia.org

Reductive Cyclization: The intermediate nitroenamine is then reduced and cyclized to form the indole ring. wikipedia.org A variety of reducing agents can be used for this step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.orgresearchgate.net

This methodology is well-suited for preparing a wide array of substituted indoles and has been streamlined into one-pot procedures, enhancing its efficiency and sustainability. journalijar.comjournalijar.com For a target like this compound, a potential starting material would be a 4-methyl-2,6-dinitrotoluene derivative, which would undergo selective functionalization and reduction.

Table 2: Key Steps and Reagents in the Leimgruber-Batcho Synthesis

StepReagentsIntermediate/Product
1. Enamine Formation o-Nitrotoluene derivative, DMFDMA, Pyrrolidineβ-(Dimethylamino)-nitrostyrene
2. Reductive Cyclization Raney Ni/H₂NNH₂, Pd/C H₂, SnCl₂, Fe/HOAcSubstituted Indole

First reported by Costin Nenițescu in 1929, this synthesis is a powerful method for constructing 5-hydroxyindole (B134679) derivatives. wikipedia.orgwikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester or other enamine. wikipedia.orgsynarchive.com

The mechanism consists of a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine nitrogen and subsequent elimination to form the aromatic indole ring. wikipedia.org While the classic Nenitzescu synthesis is generally restricted to the formation of 5-hydroxyindoles, this scaffold is a valuable precursor for numerous biologically important molecules. wikipedia.orgresearchgate.netresearchgate.net To access a structure like this compound via this route, a multi-step process would be necessary, starting with a suitably substituted benzoquinone to form a 5-hydroxyindole intermediate, followed by functional group interconversions to introduce the methyl and amino groups at the desired positions. Recent advancements include the development of enantioselective versions of the reaction. rwth-aachen.deresearchgate.net

Table 3: Reactants and Conditions for Nenitzescu Indole Synthesis

ComponentExamplesRole in Reaction
Quinone 1,4-Benzoquinone derivativesForms the six-membered ring
Enamine β-Aminocrotonic estersProvides atoms for the pyrrole ring
Catalyst Often acid-catalyzedFacilitates condensation/cyclization
Solvent Polar solvents (e.g., nitromethane, alcohols)Reaction medium

The Reissert indole synthesis is another classical method that begins with an ortho-nitrotoluene derivative. wikipedia.orgchemeurope.com The process involves two key transformations:

Condensation: The o-nitrotoluene undergoes a base-catalyzed condensation with diethyl oxalate (B1200264) to yield an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com Potassium ethoxide is often preferred as the base for this step. wikipedia.orgchemeurope.com

Reductive Cyclization: The resulting pyruvate (B1213749) intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or ferrous sulfate (B86663) and ammonia (B1221849). wikipedia.orgresearchgate.net This step reduces the nitro group to an amine, which subsequently cyclizes to form an indole-2-carboxylic acid. wikipedia.org This acid can then be decarboxylated by heating to afford the final indole. wikipedia.org

Similar to the Leimgruber-Batcho method, the Reissert synthesis is applicable to the this compound scaffold by starting with a precursor like 4-methyl-2,6-dinitrotoluene. The presence of the carboxyl group at the 2-position offers a handle for further functionalization if desired, before a final decarboxylation step.

Table 4: Overview of the Reissert Indole Synthesis

StepReagentsIntermediate/Product
1. Condensation o-Nitrotoluene, Diethyl oxalate, K-ethoxideEthyl o-nitrophenylpyruvate
2. Reductive Cyclization Zn/Acetic acid, FeSO₄/NH₃Indole-2-carboxylic acid
(Optional) Decarboxylation HeatIndole

The Bartoli indole synthesis, discovered in 1989, is a remarkably effective method for the preparation of 7-substituted indoles, which are often difficult to access through other classical routes. wikipedia.orgjk-sci.comingentaconnect.com The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. name-reaction.comquimicaorganica.org

A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho-position of the nitroarene, with bulkier groups generally leading to higher yields. wikipedia.orgjk-sci.com The reaction mechanism is thought to involve the initial formation of a nitrosoarene, which then reacts with further equivalents of the Grignard reagent, followed by a jk-sci.comjk-sci.com-sigmatropic rearrangement and subsequent cyclization. name-reaction.comthieme-connect.de Typically, three equivalents of the vinyl Grignard reagent are necessary for complete conversion of the starting nitroarene. wikipedia.orgjk-sci.com Given its high regioselectivity for the 7-position, this method is exceptionally well-suited for synthesizing precursors to this compound, starting from a 1,5-dimethyl-2-nitro-3-substituted arene.

Table 5: Typical Conditions for the Bartoli Indole Synthesis

ComponentExamplesPurpose
Substrate ortho-Substituted NitroareneProvides the indole benzene ring
Reagent Vinyl Grignard (e.g., Vinylmagnesium bromide)Forms the pyrrole ring
Stoichiometry 3 equivalents of Grignard reagentReduction of nitro group and cyclization
Solvent Ethereal solvents (THF, Et₂O)Reaction medium for Grignard reaction
Work-up Acidic (e.g., aq. NH₄Cl)Protonation and dehydration to form indole

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction first reported in 1991. wikipedia.orgub.edu It provides a direct route to 2,3-disubstituted indoles from the reaction of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and insertion of the alkyne, intramolecular cyclization, and reductive elimination to regenerate the catalyst and form the indole product. wikipedia.orgub.edu The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a carbonate base, and a chloride salt additive like lithium chloride, which has been shown to be effective. wikipedia.orgsynarchive.com

This method offers high regioselectivity, generally placing the bulkier alkyne substituent at the C2 position of the indole. nih.gov Its tolerance for a wide range of functional groups on both the aniline (B41778) and alkyne components makes it a highly valuable tool for constructing complex indoles. nih.gov For the synthesis of this compound, the required starting material would be 2-iodo-4-methylaniline (B1303665) bearing a protected amino group at the 6-position, which would react with an appropriate alkyne. Recent advancements have led to the development of asymmetric versions of the Larock synthesis. acs.org

Table 6: Key Components of the Larock Indole Synthesis

ComponentExamplesRole in Catalytic Cycle
Aryl Halide o-Iodoaniline derivativesProvides the benzene ring and nitrogen atom
Alkyne Disubstituted alkynesForms the C2-C3 bond of the pyrrole ring
Catalyst Pd(OAc)₂, other Pd complexesFacilitates C-N and C-C bond formation
Base K₂CO₃, Na₂CO₃Neutralizes acid formed during the reaction
Additive LiCl, n-Bu₄NClEnhances reaction rate and yield

Other Mechanistic and Named Reactions

A multitude of named reactions have been developed for the synthesis of the indole core. While direct examples for the synthesis of this compound using all of these methods are not extensively documented, their general applicability to substituted indoles suggests their potential utility. The following table provides an overview of several key named reactions and their general applicability.

Reaction NameGeneral DescriptionPotential Applicability to this compound
Bischler-Möhlau Indole Synthesis This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline. wikipedia.orgdrugfuture.com It involves the initial formation of an α-arylamino ketone intermediate, which then undergoes acid-catalyzed cyclization. researchgate.netThe use of a substituted aniline, such as 3-methyl-5-nitroaniline, followed by reduction of the nitro group, could potentially lead to the desired product. However, the harsh conditions often required may limit its compatibility with the amino group. chemeurope.com
Cadogan-Sundberg Indole Synthesis This method involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite, to form indoles. hellenicaworld.comwikipedia.orgsynarchive.comA suitably substituted o-nitrostyrene, derived from 2-nitro-3-methylbenzaldehyde, could be a viable precursor. The nitro group can be subsequently reduced to the desired amine.
Fukuyama Indole Synthesis A versatile, tin-mediated radical cyclization of o-isocyanostyrenes or 2-alkenylthioanilides to form 2,3-disubstituted indoles. wikipedia.org It is known for its mild conditions and tolerance of various functional groups.This modern method could be highly applicable. An appropriately substituted 2-alkenylthioanilide could be synthesized and cyclized to provide the 5-methylindole (B121678) core, with the 7-amino group introduced before or after cyclization.
Gassman Indole Synthesis This one-pot synthesis produces substituted indoles from an aniline and a ketone bearing a thioether substituent. wikipedia.org The reaction proceeds through N-chlorination of the aniline, followed by addition of the keto-thioether and a nih.govpharmaguideline.com-sigmatropic rearrangement. researchgate.netA substituted aniline, such as 3-methylaniline, could be used. The 7-amino group would likely need to be introduced in a later step, for instance, via nitration and subsequent reduction.
Hemetsberger Indole Synthesis This reaction involves the thermal decomposition of α-azido-β-arylcinnamic esters to yield indole-2-carboxylates. wikipedia.org While yields can be good, the synthesis and stability of the azido (B1232118) starting material can be challenging.This method could potentially be adapted for the synthesis of azaindoles. researchgate.net Its application to this compound would require a carefully designed azido precursor.
Madelung Indole Synthesis This reaction involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.org Modern variations of this reaction have been developed that proceed under milder conditions. bhu.ac.inorganic-chemistry.orgAn N-acyl derivative of 2,5-dimethylaniline (B45416) could be a suitable starting material. The 7-amino group would need to be introduced subsequently.
Baeyer-Emmerling Indole Synthesis This method synthesizes indole from o-nitrocinnamic acid and iron powder in a strongly basic solution. wikipedia.org The reaction involves reduction of the nitro group and subsequent cyclization.An appropriately substituted o-nitrocinnamic acid could serve as a precursor. The reaction conditions are harsh, which might affect the overall yield and compatibility with other functional groups.

Contemporary and Sustainable Synthetic Approaches for this compound Scaffolds

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Metal-Free Catalysis and Reaction Pathways

The development of metal-free catalytic systems for indole synthesis is a significant area of research. These methods avoid the use of potentially toxic and expensive heavy metals. While specific metal-free syntheses of this compound are not widely reported, general strategies for metal-free indole synthesis can be adapted. For instance, iodine-mediated electrochemical intramolecular C(sp2)-H amination offers a metal-free route to indoline (B122111) and indole derivatives from 2-vinylanilines. organic-chemistry.org

Green Chemistry Principles: Microwave-Assisted, Ultrasound, Ionic Liquids, Water-Mediated, and Solvent-Free Syntheses

Green chemistry principles are increasingly being incorporated into synthetic routes. These approaches offer several advantages, including faster reaction times, higher yields, and reduced environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate many organic reactions, including indole syntheses. For example, a microwave-assisted Bischler-Möhlau indole synthesis has been developed, offering a milder alternative to the traditionally harsh conditions. chemeurope.com

Ultrasound-Assisted Synthesis: Sonication can also enhance reaction rates and yields in various organic transformations.

Ionic Liquids: Ionic liquids are non-volatile solvents that can be used as recyclable reaction media for various synthetic processes, including indole synthesis.

Water-Mediated Synthesis: Performing reactions in water is a key goal of green chemistry. While the hydrophobicity of many organic substrates can be a challenge, the development of water-soluble catalysts and surfactants is expanding the scope of aqueous organic synthesis.

Solvent-Free Syntheses: Conducting reactions in the absence of a solvent minimizes waste and can lead to improved efficiency.

Multicomponent Reaction Strategies for Indole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. Various MCRs have been developed for the synthesis of highly substituted indoles. These strategies often involve the in-situ generation of key intermediates that then undergo cyclization to form the indole ring. Adapting an MCR for the synthesis of this compound would require the careful selection of starting materials that contain the necessary functionalities.

Electrochemical Synthesis for Indole Derivatives

Electrochemical methods offer a green and efficient alternative to traditional chemical redox reactions. Electrosynthesis can often be performed under mild conditions without the need for stoichiometric oxidants or reductants. An electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles through the dehydrogenative cyclization of 2-vinylanilides has been reported. organic-chemistry.org This approach avoids the use of external chemical oxidants and represents a promising strategy for the sustainable synthesis of indole derivatives.

Targeted Functional Group Transformations and Derivatization Routes for this compound

Once the this compound core has been synthesized, it can be further functionalized to generate a library of derivatives with diverse biological activities. The reactivity of the indole ring is influenced by the electron-donating nature of the methyl and amino groups.

The indole nucleus is known to be a π-excessive heterocycle, making it susceptible to electrophilic substitution, primarily at the C3 position. bhu.ac.in The presence of the methyl and amino groups on the benzene ring will further activate the molecule towards electrophilic attack.

Common derivatization strategies include:

N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated under basic conditions.

Electrophilic Substitution at C3: Reactions such as the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts acylation can be used to introduce various substituents at the C3 position.

Modification of the 7-Amino Group: The amino group can be acylated, alkylated, or converted to other functional groups, providing a handle for further diversification.

Cross-Coupling Reactions: If a halogen is introduced onto the indole ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds.

Selective Reduction of Nitro and Cyano Groups to Amine Functionalities

The introduction of an amino group at the C7 position of the 5-methylindole core is often achieved through the reduction of a precursor containing a nitro or cyano group at this position. The selective reduction of these functionalities is a critical step in the synthesis of this compound.

A primary route to 7-aminoindoles involves the reduction of the corresponding 7-nitroindoles. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient method. For instance, the reduction of 5-nitro-2-phenyl-1H-indole to the corresponding 5-amino derivative has been achieved in 67% yield using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.net While this example illustrates the reduction at the 5-position, the methodology is broadly applicable to other positions on the indole ring. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other sensitive functional groups that may be present on the indole scaffold.

Another important precursor for the synthesis of 7-aminoindoles is the corresponding 7-cyanoindole. The cyano group can be effectively reduced to a primary amine. For example, the reduction of a 7-cyanoindole derivative to the corresponding 7-aminomethylindole has been successfully carried out using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF), affording the product in a 73% yield. semanticscholar.org This method provides a direct route to aminomethylated indoles, which are valuable intermediates for further functionalization.

PrecursorReagent/CatalystSolventProductYield (%)
7-Cyano-4,6-dimethoxy-3-(4-chlorophenyl)-1H-indoleLiAlH₄THF7-(Aminomethyl)-4,6-dimethoxy-3-(4-chlorophenyl)-1H-indole73
5-Nitro-2-phenyl-1H-indole10% Pd/C, H₂-5-Amino-2-phenyl-1H-indole67

Nucleophilic Substitution Reactions on Indole Precursors

Nucleophilic substitution reactions provide a versatile approach for the introduction of the amine functionality onto the indole ring system. These reactions typically involve the displacement of a suitable leaving group, such as a halogen, from an appropriately activated indole precursor. While direct nucleophilic aromatic substitution on an unactivated indole ring is challenging, the reaction can be facilitated by the presence of electron-withdrawing groups or through the use of organometallic reagents.

Alternative strategies involve the use of more reactive nitrogen nucleophiles, such as azides, followed by reduction. The introduction of an azido group via nucleophilic substitution of a halide, followed by its reduction to an amine, is a well-established two-step process in aromatic chemistry. This approach can offer advantages in terms of milder reaction conditions and improved yields compared to direct amination.

Detailed research findings on the direct nucleophilic substitution to form this compound are not extensively documented, suggesting that indirect methods, such as the reduction of nitro or cyano precursors, are more commonly employed for the synthesis of this specific compound.

Vilsmeier-Haack Formylation in Indole Systems

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.commychemblog.comorganic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.commychemblog.comorganic-chemistry.orgijpcbs.com The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position of the indole nucleus, leading to the formation of an indole-3-carboxaldehyde (B46971) upon aqueous workup.

In the context of 5-methyl-1H-indole, the Vilsmeier-Haack reaction would be expected to yield 5-methyl-1H-indole-3-carboxaldehyde. The methyl group at the 5-position is electron-donating, which further activates the indole ring towards electrophilic substitution, facilitating the formylation reaction. The resulting aldehyde can then serve as a versatile intermediate for the synthesis of a wide range of functionalized analogues. For example, it can be converted to an oxime, which upon reduction would yield an aminomethyl group. Alternatively, the aldehyde can participate in reductive amination reactions to introduce various substituted amino functionalities.

The general procedure for the Vilsmeier-Haack formylation of an indole involves the slow addition of POCl₃ to DMF at low temperature, followed by the addition of the indole substrate. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. Subsequent hydrolysis of the intermediate iminium salt affords the desired aldehyde.

SubstrateReagentsReaction ConditionsProduct
IndoleDMF, POCl₃0 °C to RT1H-Indole-3-carboxaldehyde
5-Nitro-1H-indoleVilsmeier reagent-5-Nitro-1H-indole-3-carbaldehyde

Diels-Alder Cycloaddition Strategies in Indole Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings and has been applied to the synthesis of complex polycyclic indole derivatives. beilstein-journals.orgnih.govnih.gov Indole derivatives can participate in Diels-Alder reactions either as the diene or the dienophile component, depending on their substitution pattern and the nature of the reaction partner.

Vinylindoles, for instance, can act as dienes in Diels-Alder reactions with electron-deficient dienophiles. This approach allows for the construction of fused carbocyclic or heterocyclic rings onto the indole scaffold, leading to the formation of complex polycyclic systems. The regioselectivity and stereoselectivity of these reactions are often high, providing a predictable route to structurally diverse indole analogues. For example, 3-(N-Benzyl-2-pyrrolyl)acrylates undergo a highly endo-selective Diels-Alder cycloaddition with maleimides to furnish octahydropyrrolo[3,4-e]indoles. beilstein-journals.org

Conversely, the benzene ring of the indole nucleus can be made to act as a diene in intramolecular Diels-Alder reactions, particularly when tethered to a suitable dienophile. This strategy is particularly useful for the synthesis of complex, bridged polycyclic indole alkaloids. The reaction often requires thermal or Lewis acid catalysis to proceed efficiently.

While the direct application of Diels-Alder strategies for the synthesis of functionalized this compound is not extensively reported, the versatility of this reaction makes it a valuable tool for the construction of novel polycyclic indole scaffolds that could be further elaborated to include the desired substitution pattern.

Mannich Reaction for Aminomethylation of Indoles

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. uobaghdad.edu.iqoarjbp.comwikipedia.orglingayasvidyapeeth.edu.inresearchgate.net In the context of indole chemistry, the electron-rich C3 position of the indole ring serves as the active hydrogen component. The reaction provides a direct and efficient method for the introduction of an aminomethyl group at the C3 position, yielding gramine (B1672134) derivatives. uobaghdad.edu.iqoarjbp.comwikipedia.orglingayasvidyapeeth.edu.inresearchgate.net

For 5-methyl-1H-indole, the Mannich reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine, would lead to the formation of 5-methylgramine (B1294790) (3-((dimethylamino)methyl)-5-methyl-1H-indole). The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like intermediate from the amine and formaldehyde, which is then attacked by the nucleophilic C3 position of the indole.

The resulting gramine derivatives are valuable synthetic intermediates. The dimethylamino group is a good leaving group, and can be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of substituents at the C3-methyl position. This provides a versatile platform for the synthesis of diverse functionalized indole analogues. The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid and may be catalyzed by an acid.

SubstrateAmineAldehydeProduct
IndoleDimethylamineFormaldehydeGramine (3-((Dimethylamino)methyl)-1H-indole)
IndoleVarious secondary aminesFormaldehydeCorresponding 3-aminomethylindoles

Synthesis of Bis-Indole and other Polycyclic Indole Derivatives

Bis-indole derivatives, compounds containing two indole moieties, are an important class of natural products and synthetic molecules with a broad spectrum of biological activities. semanticscholar.orgjchemlett.comnih.govmdpi.comnih.gov The synthesis of bis-indoles can be achieved through various methods, often involving the reaction of an indole with an electrophilic partner that can react with two indole units.

A common approach to symmetrical bis(indolyl)methanes involves the acid-catalyzed reaction of two equivalents of an indole with an aldehyde or ketone. jchemlett.com The reaction proceeds via an initial electrophilic substitution of one indole molecule at the C3 position, followed by dehydration to form a reactive electrophilic intermediate, which is then attacked by a second indole molecule.

Unsymmetrical bis-indoles can be synthesized using precursors that contain a pre-formed indole unit and a reactive functional group that can undergo reaction with a second indole molecule. For example, 7-(aminomethyl)indole derivatives can serve as valuable precursors for the synthesis of amide- or imine-linked bis-indoles. The reaction of a 7-(aminomethyl)indole with an indole-7-carboxaldehyde, for instance, leads to the formation of an imine-linked bis-indole. semanticscholar.org Similarly, reaction with acyl chlorides can produce amide-linked bis-indoles. semanticscholar.org

The construction of other polycyclic indole derivatives can be achieved through intramolecular cyclization reactions of appropriately functionalized indole precursors. nih.govmdpi.comacs.org These reactions can involve various strategies, such as intramolecular Heck reactions, Friedel-Crafts alkylations or acylations, or radical cyclizations, leading to the formation of fused ring systems. The choice of the cyclization strategy depends on the desired ring system and the available starting materials. For instance, a photo-induced reductive Heck cyclization of indoles has been developed for the preparation of polycyclic indolinyl compounds. nih.gov

Indole Precursor 1Indole Precursor 2 / ReagentProduct Type
7-(Aminomethyl)indoleIndole-7-carboxaldehydeImine-linked bis-indole
7-(Aminomethyl)indoleOxalyl chlorideAmide-linked bis-indole
Indole (2 equiv.)Aldehyde/KetoneBis(indolyl)methane
Functionalized Indole- (Intramolecular reaction)Fused polycyclic indole

Chemical Reactivity and Mechanistic Pathways of 5 Methyl 1h Indol 7 Amine

Electrophilic Aromatic Substitution Reactivity on the Indole (B1671886) Ring System

The indole ring is a π-excessive system, making it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.net The pyrrole (B145914) ring is significantly more reactive than the benzene (B151609) ring, with the C3 position being the most nucleophilic and the primary site of electrophilic attack, estimated to be orders of magnitude more reactive than benzene. nih.gov If the C3 position is blocked, substitution may occur at the C2 position. researchgate.net

The substituents on the benzene ring of 5-methyl-1H-indol-7-amine play a crucial role in modulating the reactivity and directing the position of substitution. Both the amino group at C7 and the methyl group at C5 are activating groups, meaning they increase the rate of electrophilic aromatic substitution by donating electron density to the ring. libretexts.orgacs.org The amino group is a strong activating group through resonance, while the methyl group is a weak activator through an inductive effect.

Their combined influence directs electrophilic attack on the benzene ring, in addition to the highly reactive C3 position. The directing effects of these substituents are summarized in the table below.

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH₂ 7Strongly ActivatingOrtho, Para
-CH₃ 5Weakly ActivatingOrtho, Para

For an incoming electrophile, the potential sites of substitution on the benzene ring are C4 and C6. The 7-amino group strongly directs ortho to its position (C6) and para (C4 is not possible). The 5-methyl group directs ortho to its position (C4 and C6) and para (not possible). Therefore, both groups reinforce substitution at the C4 and C6 positions. Steric hindrance from the existing substituents might influence the relative ratio of substitution at these positions. rsc.org Consequently, electrophilic attack will predominantly occur at the C3 position of the pyrrole ring, but under conditions where substitution on the benzene ring is favored, the C4 and C6 positions will be the most likely sites of reaction.

Nucleophilic Character and Reactivity of the 7-Amino Moiety

The 7-amino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This character allows it to participate in a variety of nucleophilic substitution and addition reactions. While the indole ring itself can be made nucleophilic under certain conditions, the exocyclic amino group is a primary site for reactions with electrophiles. researchgate.net

The nucleophilicity of the 7-amino group is somewhat modulated by the aromatic indole ring, which can delocalize the lone pair, slightly reducing its basicity and nucleophilicity compared to a simple alkylamine. However, it remains sufficiently reactive to engage with a range of electrophilic partners.

Typical Reactions:

Alkylation: The amino group can be alkylated by reaction with alkyl halides, proceeding through an SN2 mechanism to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This is a common method for protecting the amino group or for synthesizing more complex derivatives.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

The reactivity of the amino group is a key feature in the synthetic utility of 7-aminoindoles, allowing for the introduction of diverse functional groups at the C7 position, which can be used to modulate the molecule's biological and chemical properties.

Condensation Reactions Involving the Amine Group

Primary amines, such as the 7-amino group in this compound, readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones. youtube.comresearchgate.net These reactions are typically acid-catalyzed and result in the formation of an imine, also known as a Schiff base, with the elimination of a water molecule. youtube.com

The general mechanism involves two main stages:

Nucleophilic Addition: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is then protonated on the oxygen, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine.

This reaction is reversible and is often driven to completion by removing the water that is formed, for instance, by azeotropic distillation. youtube.com The formation of imines from 7-aminoindoles provides a versatile pathway for creating larger, more complex molecular architectures, which is a common strategy in medicinal chemistry and materials science. researchgate.netnih.gov

Oxidation and Reduction Chemistry of the Indole Nucleus

The electron-rich nature of the indole ring system makes it susceptible to both oxidation and reduction, with the specific outcome depending on the reagents and reaction conditions. researchgate.net

Oxidation: The indole nucleus can be oxidized at several positions. Common oxidation products of substituted indoles include oxindoles, isatins, or products of oxidative cleavage of the C2-C3 double bond. researchgate.net

Oxidation to Oxindoles: Mild oxidizing agents can convert indoles into 2-oxindoles or 3-oxindoles. The substituents on the ring can influence the regioselectivity of this oxidation.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone or potassium permanganate, can lead to the cleavage of the pyrrole ring, often resulting in the formation of anthranilic acid derivatives. For this compound, this would likely yield a substituted 2-aminobenzoic acid derivative. The presence of the electron-donating amino and methyl groups would likely make the indole ring even more susceptible to oxidation compared to the parent indole.

Reduction: The reduction of the indole nucleus can also proceed via different pathways, affecting either the pyrrole or the benzene ring.

Catalytic Hydrogenation: Under conditions of catalytic hydrogenation (e.g., H₂, Pd/C), the pyrrole ring is typically reduced to yield an indoline (B122111) (2,3-dihydroindole).

Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings. masterorganicchemistry.compharmaguideline.comwikipedia.org This reaction reduces the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative, while typically leaving the pyrrole ring intact. masterorganicchemistry.compharmaguideline.comwikipedia.org For this compound, the Birch reduction would be expected to reduce the carbocyclic ring, with the regioselectivity of the resulting diene being influenced by the electronic nature of the substituents.

Influence of Methyl and Amine Substituents on Reaction Selectivity and Rate

The rate and selectivity of reactions involving this compound are profoundly influenced by the electronic and steric properties of the methyl and amino substituents. rsc.org

Electronic Effects:

Rate Enhancement: Both the 5-methyl and 7-amino groups are electron-donating. The amino group, through a strong +R (resonance) effect, and the methyl group, through a weaker +I (inductive) effect, increase the electron density of the entire indole ring system. libretexts.org This heightened electron density makes the molecule more nucleophilic and thus more reactive towards electrophiles, leading to an increased rate of electrophilic aromatic substitution compared to unsubstituted indole. acs.org

Regioselectivity: As discussed in section 3.1, the electronic effects of these groups direct incoming electrophiles. The powerful ortho, para-directing nature of the amino group, combined with the ortho, para-directing effect of the methyl group, strongly activates the C4 and C6 positions for electrophilic attack on the benzene ring. libretexts.org The primary site of electrophilic attack, however, remains the highly activated C3 position of the pyrrole moiety.

Steric Effects:

Steric Hindrance: The physical size of the substituents can influence the approach of reagents to nearby positions. While the methyl group is relatively small, the 7-amino group and any derivatives formed from it (e.g., amides) can provide steric hindrance to reactions at the C6 position. This could potentially favor substitution at the less hindered C4 position in electrophilic aromatic substitution reactions on the benzene ring. rsc.org Steric effects can also play a role in reactions involving the N1 position of the pyrrole ring.

The interplay of these electronic and steric factors allows for a degree of control over the chemical transformations of this compound, which is essential for its application in targeted synthesis.

Computational Chemistry and Theoretical Investigations of 5 Methyl 1h Indol 7 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules like 5-methyl-1H-indol-7-amine. These methods provide insights into molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Functionals such as B3LYP, CAM-B3LYP, and M06-2X are commonly employed for studying indole (B1671886) derivatives, often with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

A key aspect of these calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net For indole derivatives, DFT calculations can elucidate how substituents like the methyl and amine groups on the this compound scaffold influence these electronic properties.

For instance, a theoretical study on a related compound, methyl 1H-indole-5-carboxylate, utilized DFT to analyze its electronic structure and vibrational spectra, demonstrating good agreement with experimental data. researchgate.net While specific DFT data for this compound is not extensively published in peer-reviewed literature, the principles from studies on analogous structures can be applied. The presence of the electron-donating amine and methyl groups is expected to raise the HOMO energy level, making the compound more susceptible to electrophilic attack.

Table 1: Representative Quantum Chemical Parameters for Indole Derivatives Calculated by DFT (Note: Data for illustrative purposes based on typical values for indole derivatives)

Parameter B3LYP/6-311++G(d,p) M06-2X/6-311++G(d,p)
HOMO Energy (eV) -5.95 -6.25
LUMO Energy (eV) -0.85 -0.99
Energy Gap (eV) 5.10 5.26

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can map its conformational landscape, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets.

Molecular Docking Studies for Ligand-Enzyme Binding Affinity and Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. jocpr.com

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. The results can reveal key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the amino acid residues of the protein. nih.gov For this compound, docking studies could be used to predict its binding affinity to various enzymes or receptors. For instance, indole derivatives have been docked into the active sites of proteins like tyrosinase and various kinases to explore their potential as inhibitors. mdpi.comresearchgate.net

Table 2: Illustrative Molecular Docking Results for an Indole Derivative with a Kinase Target

Parameter Value
Binding Energy (kcal/mol) -8.5
Interacting Residues LEU244, VAL292, LYS295, GLU305
Hydrogen Bonds 1 (with LYS295)

Prediction of Preferential Conformers

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Computational methods can be used to predict the preferential conformers of this compound. This is typically achieved through a conformational search using molecular mechanics or quantum chemical methods. researchgate.net

By systematically rotating the rotatable bonds in the molecule (for instance, around the C-N bond of the amine group), a potential energy surface can be generated. The low-energy points on this surface correspond to the most stable conformers. DFT calculations can then be used to optimize the geometries and calculate the relative energies of these conformers with high accuracy. researchgate.net Identifying the preferred conformers is a crucial step before performing molecular docking studies, as it is often the low-energy conformation that binds to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Hammett Plot Analysis for Substituent Effects

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with the observed activity. nih.gov For a series of indole derivatives, a QSAR model could be developed to predict their activity against a particular biological target. nih.goveurjchem.com

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org A Hammett plot can be constructed by plotting the logarithm of the reaction rate or equilibrium constant against a substituent constant (σ). The slope of the plot (ρ) provides information about the sensitivity of the reaction to substituent effects. nih.gov For this compound, a Hammett analysis could be used to quantify the electronic effects of the methyl and amine groups on the reactivity of the indole ring, although such a study has not been specifically reported. The applicability of the Hammett equation to the indole system has been a subject of investigation. acs.org

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. This analysis is typically performed as part of a quantum chemical calculation, such as DFT. The calculated charges provide insight into the electronic distribution within the molecule and can help to identify regions that are electron-rich or electron-poor.

For this compound, a Mulliken charge analysis would likely show a negative charge on the nitrogen atoms of the indole ring and the amine group, indicating their nucleophilic character. The analysis can also help in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the sites of electrophilic and nucleophilic attack. This information is valuable for understanding the reactivity of the molecule and for designing new derivatives with desired properties.

Computational Design Principles for Novel Indole Scaffolds

Computational chemistry plays a crucial role in the rational design of novel indole scaffolds with improved biological activity and pharmacokinetic properties. researchgate.net By combining techniques such as molecular docking, QSAR, and quantum chemical calculations, researchers can design new molecules with a higher probability of success. researchgate.net

For example, starting from the this compound scaffold, computational methods could be used to explore the effects of adding different substituents at various positions on the indole ring. Molecular docking could be used to predict the binding affinity of these new derivatives to a target protein, while QSAR models could predict their biological activity. nih.govmdpi.com This in silico approach can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising compounds. nih.gov The indole scaffold itself is considered a promising starting point for the development of new therapeutic agents against a variety of diseases. nih.gov

Applications of 5 Methyl 1h Indol 7 Amine As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules and Pharmaceutical Precursors

5-Methyl-1H-indol-7-amine serves as a crucial starting material for the synthesis of a wide range of complex organic molecules, including precursors for pharmacologically active compounds. The presence of the amino group at the 7-position allows for a variety of chemical transformations, such as acylation, alkylation, and participation in cyclization reactions, to introduce diverse functionalities and build intricate molecular frameworks.

Research into novel anticancer agents has utilized substituted aminoindoles as key scaffolds. For instance, studies on 5-nitroindole (B16589) derivatives, which are readily reduced to their 5-amino counterparts, have demonstrated their potential as c-Myc G-quadruplex binders. d-nb.info These compounds have been shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. d-nb.info The synthesis of these bioactive molecules often involves the modification of the amino group to introduce various side chains, highlighting the importance of aminoindoles as precursors in drug discovery. The general synthetic strategies employed for these related aminoindoles can be conceptually applied to this compound to generate novel pharmaceutical candidates.

The indole (B1671886) framework is a common feature in many therapeutic agents. nih.gov The versatility of the amino group on the indole ring allows for its incorporation into larger, more complex structures through various synthetic routes. The methyl group at the 5-position can also influence the molecule's lipophilicity and binding interactions with biological targets, making this compound an attractive starting point for medicinal chemistry campaigns.

Table 1: Examples of Bioactive Molecules Derived from Aminoindole Scaffolds

Compound ClassTherapeutic TargetPotential Application
Substituted 5-Aminoindolesc-Myc G-quadruplexAnticancer
Indole-based HeterocyclesVarious enzymes and receptorsAntimicrobial, Antiviral, Anti-inflammatory

Scaffold in the Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of the indole nucleus, coupled with the functional groups of this compound, makes it an excellent scaffold for the synthesis of a diverse array of heterocyclic compounds. The amino group can act as a nucleophile in condensation and cyclization reactions to form fused heterocyclic systems, while the indole nitrogen and the C2/C3 positions of the pyrrole (B145914) ring can also participate in various chemical transformations.

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex heterocyclic molecules from simple starting materials in a single step. researchgate.net Indole derivatives are frequently employed as key components in MCRs to generate libraries of compounds with potential biological activities. researchgate.net The amino group of this compound can participate in such reactions to construct novel polycyclic aromatic compounds.

The synthesis of indole-fused heterocyclic compounds is a significant area of research in organic and medicinal chemistry due to the interesting biological activities of these molecules. metu.edu.tr Synthetic strategies often involve the use of reactive intermediates derived from indole precursors. The functional groups on this compound provide handles for the introduction of other reactive moieties, which can then undergo intramolecular cyclization to form new heterocyclic rings fused to the indole core.

Intermediate in Natural Product Total Synthesis

The indole ring is a common structural motif in a vast number of natural products, particularly alkaloids isolated from marine organisms. nih.govnih.gov These compounds often exhibit potent and diverse biological activities, making them attractive targets for total synthesis. Substituted indoles are critical intermediates in the construction of these complex natural products.

For example, the synthesis of complex indole alkaloids often requires the introduction of substituents at specific positions on the indole ring. researchgate.net The 5-methyl and 7-amino substitution pattern of the target compound provides a unique starting point for such synthetic endeavors, potentially streamlining the synthesis of certain classes of natural products.

Design and Synthesis of Advanced Materials Incorporating Indole Moieties

The unique electronic properties of the indole ring system make it an attractive component for the design and synthesis of advanced organic materials. Indole-containing polymers and small molecules have found applications in areas such as organic electronics, sensors, and functional dyes. The ability to functionalize the indole scaffold is key to tuning the material's properties for specific applications.

Although specific examples of the use of this compound in materials science are not prevalent in the current literature, its structure suggests potential applications. The amino group at the 7-position can be used as a point of attachment for polymerization or for the introduction of other functional groups that can influence the material's photophysical or electronic properties. For instance, the amino group could be diazotized and coupled to other aromatic systems to create azo dyes with interesting optical properties. Furthermore, the indole nitrogen can be functionalized to modulate the electronic nature of the molecule, which is a common strategy in the design of organic semiconductors.

Role in Agrochemical Development

The indole nucleus is also found in a number of compounds with agrochemical applications, including herbicides and pesticides. nih.gov The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds containing privileged scaffolds like indole.

While there is no direct mention in the searched literature of this compound being used in the development of agrochemicals, its structural features are pertinent. For example, a patent for a herbicide describes a molecule containing an aminopyralid (B1667105) and triclopyr, with the indole moiety being a key structural component. google.com The synthesis of novel herbicidal and pesticidal compounds often relies on the derivatization of core structures to optimize their biological activity and selectivity. The amino and methyl groups of this compound offer opportunities for such derivatization, potentially leading to the discovery of new and effective agrochemicals. The synthesis of novel p-menthane-7-amine derivatives as botanical herbicides highlights the importance of the amine functionality in developing new herbicidal agents. nih.govrsc.org

Biological and Enzymatic Interactions of 5 Methyl 1h Indol 7 Amine and Its Indole Analogues

Indole (B1671886) Derivatives as Key Pharmacophores and Biological Scaffolds

The indole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its widespread presence in bioactive natural products and synthetic drug molecules. ijpsr.commdpi.com Recognized for its versatile biological activities and therapeutic potential, the indole structure serves as a "privileged scaffold," capable of mimicking protein structures and binding reversibly to various enzymes. ijpsr.comnih.gov This unique characteristic has made it a cornerstone in the design and development of novel therapeutic agents across a multitude of disease areas. nih.gov

The structural versatility of the indole ring allows for extensive chemical modifications, enabling the design of compounds that can specifically interact with a diverse range of biological targets. nih.gov Indole derivatives have demonstrated efficacy in targeting key pathways involved in cancer, inflammation, and microbial infections. ijpsr.comnih.gov Notably, these compounds have been developed into crucial anticancer agents like the vinca (B1221190) alkaloids (vinblastine and vincristine) which inhibit tubulin polymerization, anti-migraine triptans, and antiemetic serotonin (B10506) receptor antagonists. nih.govacs.org The ability of the indole scaffold to bind with high affinity to multiple receptors has been instrumental in the discovery of new drugs for chronic conditions such as diabetes and hypertension. ijpsr.comnih.gov This broad pharmacological profile underscores the importance of the indole framework as a fundamental building block in modern drug discovery. ijpsr.commdpi.com

Molecular Mechanisms of Enzymatic Inhibition

Indole analogues have been extensively studied as inhibitors of Monoamine Oxidases (MAO), a family of flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine. nih.govfrontiersin.org These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor affinity. frontiersin.org Many indole derivatives exhibit reversible and competitive inhibition of both MAO-A and MAO-B. nih.gov

Pharmacophore models for indole-based MAO inhibitors have identified key features necessary for binding, including two hydrophobic rings, a donor atom, and an acceptor site. nih.gov The three-dimensional arrangement of steric and electrostatic fields differs considerably between the active sites of MAO-A and MAO-B, which accounts for the observed selectivity of different indole analogues. nih.gov For instance, the presence of a hydroxy group at the C5 position of an isatin (B1672199) (an indole derivative) was found to increase the selectivity for MAO-A inhibition. nih.gov

Compound Class Target Inhibition Type Key Structural Features for Activity
Indole Analogues MAO-A Reversible, Competitive Co-planar C2/C3 substituents, specific molecular dimensions (7Å x 6Å) nih.gov
Isatin Analogues MAO-A Reversible, Competitive Hydroxy group at C5 increases selectivity nih.gov
Indole Analogues MAO-B Reversible, Competitive Dependent on electron density distribution nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. frontiersin.orgwikipedia.org By depleting the local environment of the essential amino acid tryptophan, IDO1 exerts a powerful immunosuppressive effect, making it a key target in cancer immunotherapy. wikipedia.orgnih.gov IDO1-mediated immune tolerance helps tumor cells evade the host's immune surveillance. rsc.org

Given that tryptophan, an indole derivative itself, is the natural substrate for IDO1, many indole analogues have been developed as inhibitors. acs.org These compounds often act as competitive inhibitors, binding to the enzyme's active site. nih.gov For example, methyl-thiohydantoin-tryptophan (MTH-trp), an indole derivative, was identified as a competitive inhibitor of IDO1 with a Ki value of 11.6 μM. nih.gov However, the inhibition kinetics of IDO1 can be complex, with some inhibitors showing noncompetitive or uncompetitive profiles with respect to tryptophan, despite being expected to bind to the same site. acs.org

The development of IDO1 inhibitors has led to various chemical scaffolds. Besides direct tryptophan derivatives, other heterocyclic systems like 4-aryl-1,2,3-triazoles have been optimized to create potent inhibitors. nih.gov One such compound, MMG-0358, demonstrated an IC50 value of 330 nM against the IDO1 enzyme and potent activity in cellular assays. nih.gov The search for IDO1 inhibitors is a very active area of research, aiming to modulate the tumor microenvironment and enhance anti-tumor immune responses. rsc.org

Table 2: Inhibition of IDO1 by Indole Analogues

Compound Inhibition Constant (Ki) / IC50 Inhibition Type Notes
1-methyl-L-tryptophan (L1MT) 19–53 μM Competitive A widely used, though moderately active, inhibitor. acs.org
Methyl-thiohydantoin-tryptophan (MTH-trp) Ki = 11.6 μM Competitive Also known as necrostatin 1. nih.gov
Compound 21 (An indole derivative) Ki = 14.5 μM Uncompetitive Enzymatic IC50 of 86 μM. nih.gov

Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key intracellular second messenger. nih.govresearchgate.net Inhibition of PDE5 enhances cGMP-mediated signaling pathways, leading to smooth muscle relaxation and vasodilation. nih.gov While PDE5 inhibitors are well-known for treating erectile dysfunction, they are also approved for pulmonary arterial hypertension and are being investigated for other conditions due to their vasoactive and anti-inflammatory properties. frontiersin.orgfrontiersin.org

Recognizing the prevalence of the indole moiety in bioactive molecules, researchers have successfully designed and synthesized novel indole-containing PDE5 inhibitors. acs.org By modifying existing quinoline (B57606) and naphthyridine compounds to incorporate an indole scaffold, potent new inhibitors were identified. acs.orgnih.gov A key breakthrough was the replacement of an amine group with an amide group in the molecular structure, which led to the discovery of compound 14a , a potent analogue with an IC50 of 16.11 nM. acs.orgnih.gov

Molecular docking simulations have confirmed the importance of the amide group for strong drug-target interactions within the PDE5 active site. acs.org The development of these indole-based inhibitors provides new avenues for creating PDE5-targeted therapeutics. nih.gov

Table 3: PDE5 Inhibitory Activity of Novel Indole Analogues

Compound IC50 (nM) Key Structural Feature
14a 16.11 Amide linker acs.org

| 5a-g | Low micromolar range | Amine linker acs.org |

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthetic pathway of leukotrienes, which are potent pro-inflammatory lipid mediators involved in various inflammatory diseases. nih.govthieme-connect.de Consequently, inhibiting 5-LOX is a significant therapeutic strategy for controlling inflammation. researchgate.net

A series of novel indole derivatives have been designed, synthesized, and evaluated for their inhibitory activity against 5-LOX. nih.gov In cell-based assays, many of these compounds showed prominent inhibitory activities, with IC50 values in the low micromolar to sub-micromolar range. nih.gov For example, four specific indole derivatives (1m, 1s, 4a, and 6a ) exhibited IC50 values of less than 1 μM, demonstrating potency comparable to or greater than the reference drug Zileuton. nih.gov The mechanism of some 5-LOX inhibitors involves binding to a transmembrane protein called 5-lipoxygenase-activating protein (FLAP), which is necessary for presenting the fatty acid substrate to the enzyme. nih.gov

Interestingly, research has revealed a mixed mechanism for some 5-LOX inhibitors. Several frequently used inhibitors, including the FDA-approved drug Zileuton, not only block 5-LOX activity but also potently interfere with the export of prostaglandins, another class of inflammatory mediators. frontiersin.org These compounds were found to inhibit the prostaglandin (B15479496) exporter MRP-4, leading to an intracellular accumulation of prostaglandin E2. frontiersin.org This suggests that the pharmacological effects of some 5-LOX inhibitors are more complex than initially understood and involve the modulation of multiple inflammatory pathways. frontiersin.org

Table 4: 5-LOX Inhibitory Activity of Selected Indole Derivatives

Compound IC50 (μM)
1a (Initial hit) 74
1m < 1
1s < 1
4a < 1
6a < 1
Zileuton (Reference) < 1

Data from cell-based assays in rat peritoneal leukocytes. nih.gov

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov Overexpression of these pumps is a major mechanism of antimicrobial resistance (AMR), as it prevents antibiotics from reaching their intracellular targets at effective concentrations. mdpi.com A promising strategy to combat AMR is the use of efflux pump inhibitors (EPIs), which can block these pumps and restore the efficacy of existing antibiotics. nih.gov

Indole derivatives have emerged as a promising class of EPIs. nih.govmdpi.com Studies have screened chemically synthesized indole derivatives for their ability to inhibit efflux pumps in bacteria like Staphylococcus aureus. asm.org The NorA efflux pump in S. aureus is particularly known for conferring resistance to fluoroquinolone antibiotics. bohrium.com One indole derivative, SMJ-5 , was identified as a potent NorA efflux pump inhibitor. asm.org It was shown to increase the intracellular accumulation of both the fluorescent dye ethidium (B1194527) bromide and the antibiotic norfloxacin (B1679917) in a S. aureus strain that overexpresses NorA. asm.orgbohrium.com The combination of SMJ-5 with ciprofloxacin (B1669076) enhanced the antibiotic's bactericidal activity and its ability to eradicate biofilms. asm.org These findings highlight the potential of indole-based compounds to be developed as "antibiotic resistance breakers". nih.gov

Table 5: Activity of Indole Derivative SMJ-5 as an Efflux Pump Inhibitor

Activity Organism Observation
Ethidium Bromide Accumulation S. aureus (NorA over-expressing) Significantly increased accumulation asm.org
Norfloxacin Accumulation S. aureus (NorA over-expressing) Increased accumulation asm.org

General Methodologies for In Vitro Biological Activity Evaluation

The initial assessment of the biological activity of 5-methyl-1H-indol-7-amine and its analogues is typically conducted through a battery of in vitro assays. These assays are designed to measure the compound's effect on specific biological targets, such as enzymes or receptors, or on whole cells. The choice of assay depends on the therapeutic area of interest. For instance, in the context of cancer research, assays measuring cytotoxicity and anti-proliferative effects are fundamental.

Commonly employed in vitro assays for indole derivatives include:

Enzyme Inhibition Assays: These assays are crucial for identifying and characterizing enzyme inhibitors. For indole derivatives, which are known to target a variety of enzymes, including kinases and histone deacetylases, these assays are particularly relevant. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. For example, derivatives of 7-azaindole (B17877), a close structural analogue of the indole core, have been evaluated for their inhibitory activity against protein kinases like cyclin-dependent kinase 9 (CDK9/CyclinT) and Haspin kinase. mdpi.comresearchgate.net

Cell-Based Assays: These assays assess the biological effect of a compound on living cells. Cytotoxicity assays, such as the MTT assay, are used to determine the concentration of a compound that is toxic to cells. Anti-proliferative assays, on the other hand, measure the ability of a compound to inhibit cell growth. For example, certain 7-azaindole derivatives have demonstrated cytotoxic activity against human myeloblastic leukaemia cells (HL-60 cell line). nih.gov

Antimicrobial Assays: The antimicrobial potential of indole derivatives is often evaluated using microdilution methods to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Indole derivatives have been tested against a range of pathogenic bacteria and fungi. nih.gov

The results from these in vitro assays provide the initial data on the biological activity of the compounds and are essential for guiding further studies.

Table 1: Illustrative In Vitro Biological Activity of Indole Analogues

Compound IDTarget/AssayIC50 / MIC (µM)Reference
7-Azaindole Derivative (7-AID)DDX3 Helicase (HeLa cells)16.96 mdpi.com
7-Azaindole Derivative (ASM-7)SARS-CoV-2 Pseudovirus Entry0.45 researchgate.net
Indolylmethylen-thioxothiazolidinone (5b)S. aureus (MIC)3.94 x 10⁻² mdpi.com
Indolylmethylen-thioxothiazolidinone (5g)P. aeruginosa (MIC)3.94 x 10⁻² mdpi.com

Note: This table presents data for indole and 7-azaindole analogues to illustrate the types of in vitro data generated. Specific data for this compound was not available in the searched literature.

Protein-Ligand Interaction Profiling through Biophysical Techniques and Molecular Modeling

Understanding the direct physical interaction between a small molecule like this compound and its protein target is fundamental to elucidating its mechanism of action. A variety of biophysical techniques and computational methods are employed to characterize these interactions in detail.

Biophysical Techniques:

Several biophysical methods can be used to study the binding of a ligand to a protein, providing information on binding affinity, stoichiometry, and thermodynamics. ijper.org These techniques are crucial for confirming direct target engagement and for validating hits from initial screens.

Mass Spectrometry (MS): Native MS allows for the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry. ijper.org

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can probe conformational changes in a protein upon ligand binding by measuring the rate of exchange of backbone amide protons with deuterium. ijper.org

Molecular Modeling:

Computational techniques, particularly molecular docking, are powerful tools for predicting and analyzing the binding mode of a ligand within the active site of a protein. asianpubs.org These methods use scoring functions to estimate the binding affinity and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.

For instance, molecular docking studies on 7-azaindole derivatives targeting the SARS-CoV-2 spike protein have revealed that the 7-azaindole scaffold can form crucial hydrogen bonds and pi-cation interactions with key residues at the protein-protein interface. researchgate.net Similarly, docking studies of other indole derivatives have helped to rationalize their observed biological activities by identifying plausible binding modes in their respective enzyme targets. mdpi.commdpi.com These computational insights are invaluable for guiding the design of more potent and selective analogues.

Table 2: Key Interactions Identified through Molecular Modeling of Indole Analogues

LigandProtein TargetKey Interacting ResiduesType of InteractionReference
7-Azaindole Derivative (7-AID)DDX3 HelicaseTyr200, Arg202π-interactions, Hydrogen bonds mdpi.com
7-Azaindole Derivative (ASM-7)SARS-CoV-2 S1-RBDLYS417, TYR453π-cation interactions, Hydrogen bonds researchgate.net
Indolylmethylen-thioxothiazolidinone (5k)Lanosterol 14α-demethylase (C. albicans)Heme group, Ser378Ionizable interactions, Hydrogen bond mdpi.com

Note: This table illustrates the types of interactions identified for indole and 7-azaindole analogues through molecular modeling. Specific modeling data for this compound was not available in the searched literature.

Structural Analog Studies to Delineate Structure-Activity Relationships

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. By systematically synthesizing and testing a series of structural analogues, researchers can identify the key molecular features responsible for a compound's potency, selectivity, and pharmacokinetic properties.

For the this compound scaffold, SAR studies would involve modifying the substituents at various positions of the indole ring and evaluating the impact on biological activity. Key areas of investigation would include:

The role of the 5-methyl group: The methyl group at the C5 position can influence activity through steric and electronic effects. Replacing it with other small alkyl groups, hydrogen, or electron-withdrawing/donating groups would help to probe the importance of this substituent.

The significance of the 7-amino group: The amino group at the C7 position can act as a hydrogen bond donor and can be a site for further functionalization. Modifying this group, for example, by acylation or alkylation, would provide valuable SAR data. A practical synthetic route to substituted 7-aminoindoles has been developed, which could facilitate such studies. nih.gov

Substitution at other positions: Exploring substitutions at other positions of the indole ring (e.g., C2, C3, and N1) would further delineate the SAR. For example, studies on other indole-based compounds have shown that the nature and position of substituents on the indole core are critical for their activity. nih.govlimef.com

A review of SAR studies on 7-azaindole derivatives as anticancer agents highlights that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are often crucial for activity. nih.gov This suggests that similar positions on the indole scaffold of this compound could be important for its biological interactions.

Future Research Directions and Emerging Paradigms in 5 Methyl 1h Indol 7 Amine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The future synthesis of 5-methyl-1H-indol-7-amine and its derivatives will prioritize efficiency, sustainability, and atom economy. Traditional indole (B1671886) syntheses, such as the Fischer and Gassman methods, often suffer from harsh conditions, limited functional group tolerance, and the generation of significant waste. luc.edu Modern research is focused on overcoming these limitations through innovative catalytic strategies.

Future pathways will likely involve transition-metal-catalyzed reactions that construct the indole core through C-H activation, cross-coupling, and cyclization cascades. mdpi.com These methods minimize the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For instance, palladium-catalyzed reactions of anilines with alkynes or cobalt-catalyzed cross-dehydrogenative couplings represent powerful, atom-economical alternatives for indole synthesis. mdpi.comorganic-chemistry.org The development of catalysts that can regioselectively construct the 5-methyl-7-amino substitution pattern on the indole ring from simple precursors is a significant area of future investigation. Such advancements would replace multi-step classical routes with more streamlined and environmentally benign processes.

Parameter Classical Synthesis (e.g., Modified Fischer Indole) Future Atom-Economical Pathway (e.g., Catalytic C-H Annulation)
Starting Materials Substituted arylhydrazones, often requiring multi-step preparation. luc.eduCommercially available anilines and simple coupling partners.
Key Transformation Acid-catalyzed rearrangement with liberation of ammonia (B1221849). luc.eduTransition-metal catalyzed C-H activation and intramolecular cyclization. organic-chemistry.org
Atom Economy Moderate to Low (formation of stoichiometric byproducts).High (ideally, only H2O or H2 as byproduct). acs.org
Reaction Conditions Often harsh (high temperatures, strong acids).Typically milder, with lower catalyst loading. mdpi.com
Environmental Impact Higher waste generation (solvents, byproducts).Reduced waste, aligning with green chemistry principles.

Integration of Artificial Intelligence and Machine Learning in Indole Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel indole derivatives. nih.gov These computational tools can analyze vast chemical datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. mdpi.com For this compound, AI can accelerate the discovery of new analogs with enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity. nih.gov

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel indole scaffolds de novo that are predicted to bind to a specific biological target with high affinity. nih.govxjtlu.edu.cn Furthermore, ML algorithms can build highly accurate quantitative structure-activity relationship (QSAR) models to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates. mdpi.comnih.gov This integration of AI significantly reduces the time and cost associated with the drug discovery pipeline by creating a more efficient design-synthesize-test cycle. researchgate.net

AI/ML Application Description Potential Impact on this compound Research
Predictive Modeling (QSAR) Uses algorithms like random forests or deep neural networks to predict biological activity or ADMET properties from molecular structure. mdpi.comRapidly screen virtual libraries of derivatives to identify candidates with optimal potency and drug-like properties.
De Novo Design Employs generative models to create entirely new molecules with desired characteristics. nih.govDiscover novel indole-based scaffolds with unique binding modes or improved selectivity for a target.
Synthesis Prediction Retrosynthesis algorithms predict viable synthetic routes for novel designed compounds. mdpi.comEnsure that computationally designed molecules are synthetically accessible, bridging the gap between virtual design and laboratory reality.
High-Content Screening Analysis AI-powered image analysis automates the interpretation of complex cellular imaging data from screening assays.Accelerate the identification of active compounds and provide insights into their mechanism of action at a cellular level.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Beyond its synthesis, future research will delve into novel ways to functionalize the this compound scaffold. The indole ring possesses distinct reactivity at its C2, C3, and C7 positions, and developing catalytic methods to selectively modify these sites is a key goal. nih.gov

Transition-metal catalysis is a powerful tool for achieving site-selective C-H functionalization, allowing for the direct introduction of new substituents without the need for protecting groups or pre-installed directing groups. nih.gov For example, rhodium-catalyzed C7-H bond activation could be used to introduce aryl or alkyl groups, creating a library of novel derivatives from the parent compound. nih.gov Furthermore, exploring dearomatization reactions of the indole core can provide access to complex, three-dimensional spirocyclic and fused-ring systems that are of significant interest in medicinal chemistry. researchgate.net The development of catalytic systems that can precisely control the reactivity of the substituted indole nucleus will unlock new areas of chemical space.

Transformation Type Catalytic System Example Potential Application to this compound
C7 C-H Arylation Chiral Rhodium Complexes (e.g., RhJasCp). nih.govIntroduction of diverse aryl groups at the C7 position to probe structure-activity relationships.
C2 C-H Functionalization Palladium or Ruthenium Catalysts.Installation of functional groups at the C2 position to modulate electronic properties and biological interactions.
Reductive Dearomatization Lewis Acid-Base Pairs (e.g., B(C6F5)3/THF). researchgate.netSynthesis of indoline (B122111) or other saturated heterocyclic scaffolds with novel 3D structures.
Cycloaddition Reactions Cobalt or Iridium Catalysts. mdpi.comConstruction of complex polycyclic systems by engaging the indole π-system in catalytic cycles.

Advanced Spectroscopic Characterization Techniques for Complex Indole Systems

As synthetic methods produce increasingly complex indole derivatives, the need for unambiguous structural characterization becomes paramount. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, future research will rely more heavily on a suite of advanced spectroscopic and computational techniques.

Two-dimensional NMR techniques, including HSQC, HMBC, and NOESY, will be essential for assigning the complex spin systems and determining the regiochemistry of substitution in crowded molecules. For establishing absolute stereochemistry in chiral derivatives, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, benchmarked against density functional theory (DFT) calculations, will become indispensable. UV-photoelectron spectroscopy (UV-PES) can provide deep insights into the molecular orbital energies and electronic structure of novel indole systems, which is critical for designing functional materials. acs.org The synergy between high-resolution experimental data and high-level computational modeling will be the gold standard for characterization.

Technique Information Provided Relevance for Complex Indoles
2D NMR (HMBC, NOESY) Through-bond (2-3 bonds) and through-space (<5 Å) correlations between nuclei. youtube.comUnambiguously determines connectivity and stereochemical relationships in complex, multi-substituted indole derivatives.
Computational Spectroscopy (DFT) Predicts NMR chemical shifts, IR/Raman frequencies, and ECD/VCD spectra. Aids in the assignment of experimental spectra and allows for the confident determination of constitution and absolute configuration.
UV-Photoelectron Spectroscopy (UV-PES) Measures molecular ionization energies, correlating to occupied molecular orbital energies. acs.orgProvides fundamental electronic structure information crucial for understanding reactivity and designing optoelectronic materials.
X-ray Crystallography Provides the precise three-dimensional atomic coordinates of a molecule in the solid state.Offers definitive proof of structure, including bond lengths, bond angles, and absolute stereochemistry.

Deeper Mechanistic Understanding of Biological Interactions and Selectivity

For this compound and its analogs to be developed as successful therapeutic agents, a profound understanding of their interactions with biological targets is essential. Future research will move beyond simple measures of binding affinity (e.g., IC₅₀) to a more dynamic and detailed view of molecular recognition.

High-resolution X-ray crystallography and cryogenic electron microscopy (cryo-EM) will be used to visualize the precise binding mode of indole ligands within their target proteins. These structural snapshots can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that drive binding and selectivity. nih.gov Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will provide crucial data on the kinetics (on/off rates) and thermodynamics (enthalpy/entropy) of binding. Understanding why a ligand is selective for one protein over a closely related one, such as distinguishing between indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan dioxygenase (TDO), often comes down to subtle differences in protein flexibility and the ability of the ligand to induce a specific conformational state. nih.govresearchgate.net This level of mechanistic detail is critical for designing next-generation inhibitors with superior efficacy and fewer off-target effects.

Biophysical Technique Key Mechanistic Insight Application in Indole Drug Discovery
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex. nih.govReveals the specific amino acid residues involved in binding and informs structure-based drug design.
Surface Plasmon Resonance (SPR) Real-time binding kinetics (k_on, k_off) and affinity (K_D).Helps optimize ligands for longer target residence time, which can correlate with improved in vivo efficacy.
Isothermal Titration Calorimetry (ITC) Complete thermodynamic profile of binding (ΔH, ΔS, K_D).Elucidates the driving forces of binding (enthalpic vs. entropic) to guide lead optimization.
Hydrogen-Deuterium Exchange MS (HDX-MS) Measures changes in protein conformation and dynamics upon ligand binding.Identifies allosteric effects and long-range conformational changes that may be critical for biological function and selectivity.

Q & A

Q. What are the key structural features of 5-methyl-1H-indol-7-amine that influence its reactivity in synthetic chemistry?

The methyl group at position 5 and the amine at position 7 significantly alter the electronic distribution of the indole core. The electron-donating methyl group enhances aromatic stability, while the amine group introduces nucleophilic reactivity. These features affect regioselectivity in substitution reactions, such as electrophilic aromatic substitution at positions 3 or 4. Researchers should prioritize NMR (1H and 13C) to confirm substitution patterns and monitor reaction progress, as demonstrated in indole derivative syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • 1H NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm, with distinct coupling patterns for the indole ring. The methyl group at position 5 typically appears as a singlet near δ 2.3–2.5 ppm.
  • 13C NMR : The methyl carbon resonates at δ 15–20 ppm, while the amine-bearing carbon (C7) appears around δ 110–120 ppm.
  • IR : A sharp N-H stretch (~3400 cm⁻¹) confirms the primary amine. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. These protocols align with characterization standards for indole derivatives .

Q. What are the recommended storage conditions for this compound to maintain its stability during long-term research use?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation and degradation. Desiccants like silica gel should be used to minimize moisture absorption, as amine groups are prone to hydrolysis. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data regarding the biological activity of this compound derivatives in different cellular models?

  • Orthogonal assays : Combine biochemical (e.g., kinase activity assays) and cell-based (e.g., viability assays) methods to confirm target engagement.
  • Dose-response profiling : Establish EC50/IC50 curves across multiple cell lines to identify model-specific sensitivities.
  • Genetic validation : Use CRISPR/Cas9 knockdown of putative targets to isolate mechanism-specific effects. This approach mirrors PERK inhibitor studies, where cellular context significantly influenced activity .

Q. What computational strategies are recommended for predicting the binding modes of this compound derivatives with target proteins like kinases or receptors?

  • Molecular docking : Use software like AutoDock Vina to screen against crystal structures (e.g., PERK kinase domain, PDB: 4H5W). Focus on interactions with conserved residues (e.g., hinge region Leu704 in kinases).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories to identify key hydrogen bonds or π-π stacking interactions.
  • Free-energy calculations : Apply MM/GBSA to rank binding affinities. These methods were validated in studies of indole-based kinase inhibitors .

Q. In multi-step synthesis of this compound derivatives, what purification methods optimize yield while minimizing decomposition of reactive intermediates?

  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity final products.
  • Low-temperature workflows : Perform acid- or base-sensitive steps at 0–5°C to suppress side reactions. These techniques are critical in multi-component indole syntheses, as shown in green chemistry approaches .

Q. How should researchers approach structure-activity relationship (SAR) studies when modifying the 5-methyl and 7-amino groups of the indole core to enhance target selectivity?

  • Systematic substitution : Replace the methyl group with bulkier alkyl chains or electron-withdrawing groups to probe steric and electronic effects.
  • Bioisosteric replacement : Substitute the amine with amides or sulfonamides to modulate solubility and binding.
  • Selectivity profiling : Screen against related targets (e.g., kinase panels) to identify off-target interactions. This strategy was successfully applied in PERK inhibitor optimization .

Q. What are the critical considerations when designing control experiments for assessing off-target effects of this compound in kinase inhibition studies?

  • Negative controls : Use inactive enantiomers or structurally similar compounds lacking the methyl/amine groups.
  • Broad-spectrum kinase inhibitors : Compare activity profiles with staurosporine or dasatinib to identify shared off-targets.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells. These controls are essential for validating specificity, as highlighted in pharmacological best practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.